Bis(p-nitrophenyl) sulfoxide

Vue d'ensemble

Description

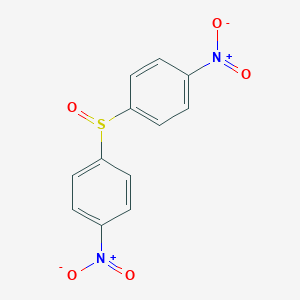

Bis(p-nitrophenyl) sulfoxide is an organic compound characterized by the presence of two p-nitrophenyl groups attached to a sulfoxide functional group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is commonly used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-nitrophenyl) sulfoxide typically involves the oxidation of Bis(p-nitrophenyl) sulfide. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or sodium periodate. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the sulfide is continuously oxidized using a suitable oxidizing agent. The reaction conditions are optimized to ensure high yield and purity of the sulfoxide product. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form Bis(p-nitrophenyl) sulfone. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The p-nitrophenyl groups can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Bis(p-nitrophenyl) sulfone.

Reduction: Bis(p-nitrophenyl) sulfide.

Substitution: Various substituted p-nitrophenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates

Bis(p-nitrophenyl) sulfoxide is utilized in the synthesis of pharmaceutical compounds, particularly in the formation of carbamate derivatives. For instance, it acts as an activation agent in the production of rivastigmine, a reversible acetylcholinesterase inhibitor used in treating Alzheimer's disease. The process involves reacting bis(p-nitrophenyl) carbonate with aminoalkylphenyl compounds under controlled conditions, yielding high-purity intermediates suitable for further pharmaceutical development .

Case Study: Rivastigmine Synthesis

A study demonstrated that using bis(p-nitrophenyl) carbonate as an activation agent allows for milder reaction conditions (20 to 50 °C), enhancing yield and purity compared to traditional methods which require extreme temperatures . This advancement in synthetic methodology not only improves efficiency but also reduces potential side reactions.

Photonic Materials

Fluorescent Dyes

Recent research has highlighted the role of bis(p-nitrophenyl) derivatives in developing novel fluorescent dyes. These compounds exhibit unique photophysical properties due to their electronic structure, which allows for significant fluorescence and solvatofluorochromism—changes in emission spectra based on solvent polarity . The incorporation of nitrophenyl groups enhances the electron-accepting ability, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Data Table: Photonic Properties of Bis(p-nitrophenyl) Derivatives

| Compound Name | Absorption Max (nm) | Emission Max (nm) | Solvatofluorochromism |

|---|---|---|---|

| 2,5-bis(4-nitrophenyl)-1,4-bis(4-octylphenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole | 420-480 | Variable | Strong |

| Bis(3-nitrophenyl)sulfoxide | 450 | 500 | Moderate |

Catalytic Processes

Oxidation Reactions

this compound serves as a substrate in oxidation reactions where it can be transformed into sulfoxides and sulfones using hydrogen peroxide in the presence of catalysts such as methyltrioxorhenium. This method has been shown to yield high conversions while maintaining selectivity for the sulfur atom without affecting other functional groups present in the substrate .

Case Study: Selective Oxidation of Sulfides

In a catalytic oxidation study, bis(4-nitrophenyl) sulfide was oxidized to its corresponding sulfoxide and sulfone with excellent yields. The reaction conditions allowed for a selective transformation that preserved other reactive sites within the molecule, showcasing the versatility of bis(p-nitrophenyl) compounds in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of Bis(p-nitrophenyl) sulfoxide involves its ability to undergo oxidation and reduction reactions. The sulfoxide functional group can be readily oxidized to a sulfone or reduced to a sulfide, making it a versatile intermediate in chemical synthesis. The p-nitrophenyl groups can also participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Comparaison Avec Des Composés Similaires

Bis(p-nitrophenyl) sulfide: The precursor to Bis(p-nitrophenyl) sulfoxide, which can be oxidized to form the sulfoxide.

Bis(p-nitrophenyl) sulfone: The fully oxidized form of this compound.

p-Nitrophenyl sulfoxide: A related compound with only one p-nitrophenyl group attached to the sulfoxide.

Uniqueness: this compound is unique due to the presence of two p-nitrophenyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo both oxidation and reduction reactions, as well as nucleophilic aromatic substitution, sets it apart from other similar compounds.

Activité Biologique

Bis(p-nitrophenyl) sulfoxide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two nitrophenyl groups attached to a sulfoxide functional group. The synthesis typically involves the oxidation of bis(p-nitrophenyl) sulfide using oxidizing agents such as hydrogen peroxide or peracids, resulting in the formation of the sulfoxide.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. For instance, studies report minimum inhibitory concentrations (MICs) ranging from 250 to 1000 µg/mL against several microbial strains, including Staphylococcus aureus and Candida albicans .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250-500 |

| Candida albicans | 500-1000 |

| Escherichia coli | 1000 |

2. Cytotoxicity and Anticancer Activity

The compound has demonstrated cytotoxic effects in various cancer cell lines. In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 49.79 µM to 113.70 µM across different tumor cell lines, including RKO (colorectal), PC-3 (prostate), and HeLa (cervical) cells . The presence of electron-withdrawing nitro groups enhances its anticancer activity, suggesting that structural modifications can significantly impact its efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

The mechanism underlying the biological activity of this compound involves several pathways:

- Enzymatic Inhibition : It has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

- Cell Cycle Arrest : Studies suggest that it can interfere with the cell cycle, promoting cell death in malignant cells while sparing normal cells .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Anticancer Efficacy : A study involving various tumor cell lines indicated that compounds with para-substituted nitro groups showed increased cytotoxicity compared to their ortho or meta counterparts. This was attributed to enhanced electron-withdrawing effects leading to greater reactivity with cellular targets .

- Antimicrobial Testing : In a comparative analysis of antimicrobial agents, this compound was found to exhibit superior activity against resistant strains of bacteria when compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent .

Propriétés

IUPAC Name |

1-nitro-4-(4-nitrophenyl)sulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5S/c15-13(16)9-1-5-11(6-2-9)20(19)12-7-3-10(4-8-12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPAYJWJHKMOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170298 | |

| Record name | Benzene, 1,1'-sulfinylbis(4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-38-5 | |

| Record name | 1,1′-Sulfinylbis[4-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoxide, bis(p-nitrophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfinylbis(4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.